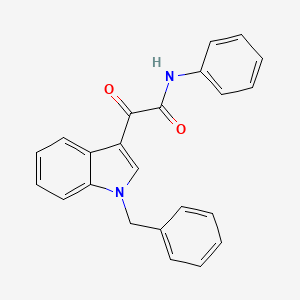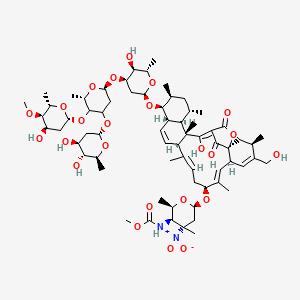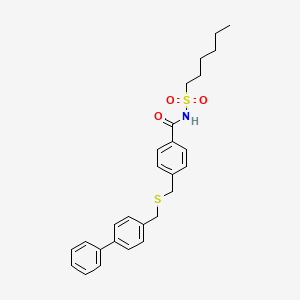
KY-226
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KY-226 is a potent, selective, orally active, and allosteric protein tyrosine phosphatase 1B (PTP1B) inhibitor . It has an IC50 of 0.25 μM . It does not have PPARγ agonist activity . KY-226 exerts anti-diabetic and anti-obesity effects by enhancing insulin and leptin signaling . It also protects neurons from cerebral ischemic injury .
Molecular Structure Analysis
KY-226 has the molecular formula C27H31NO3S2 . Its molecular weight is 481.67 g/mol . The CAS Registry Number for KY-226 is 1621673-53-7 .
Physical And Chemical Properties Analysis
KY-226 is a white to beige powder . It is soluble in DMSO to a concentration of 2 mg/mL . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
KY-226 is an orally bioavailable, potent, and selective allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme in the regulation of insulin signaling and is considered a promising target for the treatment of type 2 diabetes and obesity .
Anti-Diabetic Effects
KY-226 exhibits anti-diabetic effects by enhancing insulin signaling . This could potentially be used in the treatment of diabetes, a disease that affects millions of people worldwide .
Anti-Obesity Effects
In addition to its anti-diabetic effects, KY-226 also shows anti-obesity effects . This is particularly important given the global rise in obesity and its associated health risks .
Neuroprotective Effects
KY-226 appears to exert neuroprotective effects through the restoration of phosphorylation of Akt and FoxO1 . This suggests potential applications in the treatment of neurological disorders .
Protection of Blood-Brain Barrier (BBB) Integrity
KY-226 protects BBB integrity by restoring tight junction (TJ) proteins in mice . The BBB is a critical part of the central nervous system’s defense mechanism, and its integrity is crucial for brain health .
Mechanism of Action
Target of Action
KY-226, also known as BCP32729, is a potent, selective, orally active, and allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme involved in the negative regulation of insulin signaling .
Mode of Action
KY-226 interacts with PTP1B, inhibiting its activity . This inhibition enhances insulin signaling, leading to increased phosphorylation of the insulin receptor (pIR) produced by insulin .
Biochemical Pathways
The inhibition of PTP1B by KY-226 leads to enhanced insulin and leptin signaling . This results in increased phosphorylation of Akt in the liver and femoral muscle . Akt, also known as protein kinase B, is a key player in the insulin signaling pathway, regulating glucose uptake and metabolism .
Result of Action
KY-226 has demonstrated significant anti-diabetic and anti-obesity effects . In db/db mice, oral administration of KY-226 significantly reduced plasma glucose and triglyceride levels, as well as hemoglobin A1c values, without increasing body weight gain . In high-fat diet-induced obese mice, KY-226 decreased body weight gain, food consumption, and fat volume gain .
Safety and Hazards
KY-226 is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .
Relevant Papers
KY-226 has been mentioned in a paper published in bioRxiv in February 2024 . The paper discusses the neuroprotective effects of KY-226 . Another paper discusses the protective effects of KY-226 on blood-brain barrier function through the Akt/FoxO1 signaling pathway in brain ischemia .
properties
IUPAC Name |
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3S2/c1-2-3-4-8-19-33(30,31)28-27(29)26-17-13-23(14-18-26)21-32-20-22-11-15-25(16-12-22)24-9-6-5-7-10-24/h5-7,9-18H,2-4,8,19-21H2,1H3,(H,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXMABKUVSOEJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)NC(=O)C1=CC=C(C=C1)CSCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide | |
Q & A
A: KY-226 functions by inhibiting PTP1B, an enzyme that negatively regulates insulin and leptin signaling pathways. [] By inhibiting PTP1B, KY-226 enhances insulin sensitivity and leptin signaling, leading to improved glucose metabolism and reduced body weight. [] This mechanism distinguishes KY-226 from PPARγ agonists, a class of anti-diabetic drugs associated with adverse effects like weight gain. []
A: In studies using diabetic db/db mice, KY-226 effectively reduced plasma glucose, HbA1c levels, and triglyceride levels without causing weight gain. [] This is in contrast to pioglitazone, a PPARγ agonist, which demonstrated similar anti-diabetic effects but with increased body weight. [] Additionally, KY-226 successfully lowered food consumption and body weight gain in diet-induced obese mice, highlighting its potential as an anti-obesity agent. []
A: Recent research has identified KY-226 as a potential inhibitor of SARS-CoV-2 papain-like protease (PLpro). [, ] In vitro studies have shown that KY-226 binds to PLpro and inhibits its activity. [, ] While further research is necessary to explore its therapeutic potential against SARS-CoV-2, this finding suggests that KY-226 may possess antiviral properties in addition to its anti-diabetic and anti-obesity effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide](/img/structure/B608324.png)
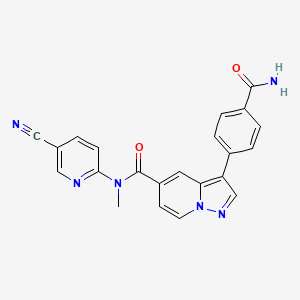
![4,6-dichloro-N-[4-(4-fluorophenyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B608326.png)
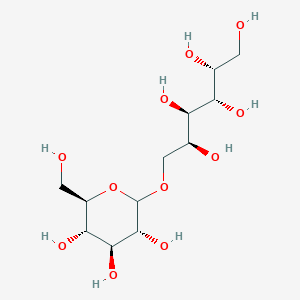
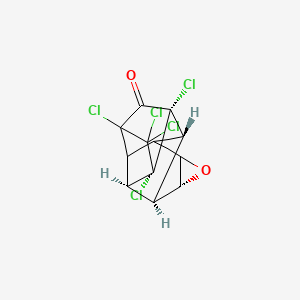
![2-(Methylthio)-6-[4-(5-{[3-(trifluoromethyl)phenyl]amino}-4H-1,2,4-triazol-3-yl)-phenoxy]-pyrimidin-4-amine](/img/structure/B608331.png)
![2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide](/img/structure/B608334.png)
![methyl N-[4-[2-[[4-anilino-5-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)pyrimidin-2-yl]amino]ethyl]phenyl]carbamate](/img/structure/B608340.png)
